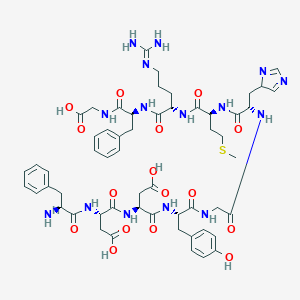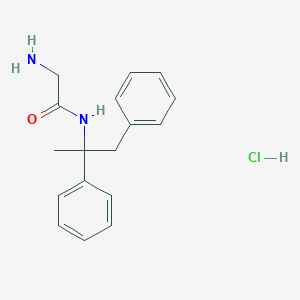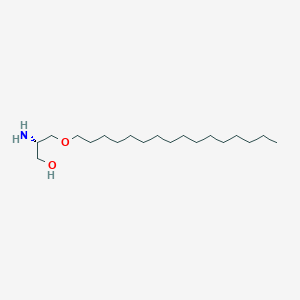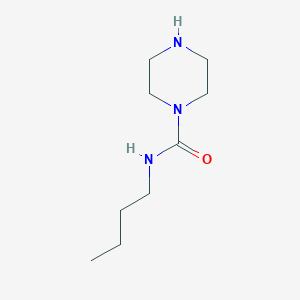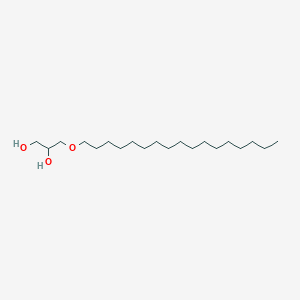
Methyl 4-chlorocubanecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chloro-carboxylate compounds involves various chemical strategies, including the utilization of Vilsmeier reagent for chloro-substituted derivatives, and innovative protocols such as the reaction of methyl propiolate with ammonium carbonate under ultrasonic irradiation for dihydropyridine derivatives. These methods highlight the versatility and creativity in synthesizing complex chloro-carboxylate structures, potentially applicable to methyl 4-chlorocubanecarboxylate as well (Kysil et al., 2011); (He et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often relies on crystallography and spectroscopy. For instance, the crystal structure and molecular modeling of similar chloro-carboxylate compounds provide insights into the arrangement of atoms and the spatial orientation, which is crucial for understanding the chemical reactivity and properties of such molecules (Héctor Novoa de Armas et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of chloro-carboxylates involves a variety of reactions, including cyclization and polymerization, demonstrating the potential for forming complex molecular architectures. Such reactions are indicative of the functional versatility of methyl 4-chlorocubanecarboxylate in synthetic chemistry (Bradbury et al., 1982).
Wissenschaftliche Forschungsanwendungen
Hemoglobin Allosteric Modifiers : Research on 2-(aryloxy)-2-methylpropionic acids, related structurally to Methyl 4-chlorocubanecarboxylate, demonstrated their ability to affect hemoglobin's oxygen affinity. This has potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Cubane Chemistry : The study of various cubane derivatives, including Methyl 4-chlorocubanecarboxylate, provided insights into the effects of different substituents on the cubane structure. This research helps understand the molecular behavior of cubane derivatives in different chemical environments (Irngartinger et al., 1999).
Protein Methylation : Investigation into protein methylation in pea chloroplasts involved the use of [(3)H-methyl]-S-adenosylmethionine, a compound structurally similar to Methyl 4-chlorocubanecarboxylate. This study enhances the understanding of protein methylation processes in plants (Niemi et al., 1990).
Inhibition of Protein Carboxyl Methylation : Research on cyclic nucleotide phosphodiesterases showed their role in inhibiting protein carboxyl methylation in blood platelets. This can inform the development of drugs targeting these pathways, where compounds like Methyl 4-chlorocubanecarboxylate could play a role (Macfarlane, 1984).
Anticonvulsant Activity : The synthesis and evaluation of various compounds, including those structurally related to Methyl 4-chlorocubanecarboxylate, provided insights into their potential anticonvulsant activities. This research contributes to understanding and developing new treatments for epilepsy (Scott et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-chlorocubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYHSMBLPMUVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557972 | |
| Record name | Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorocubanecarboxylate | |
CAS RN |
122200-62-8 | |
| Record name | Methyl 4-chloropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
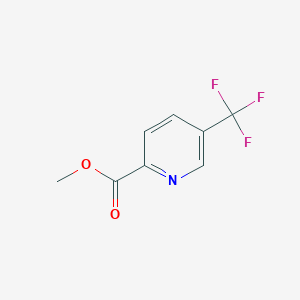
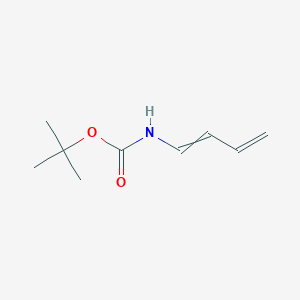
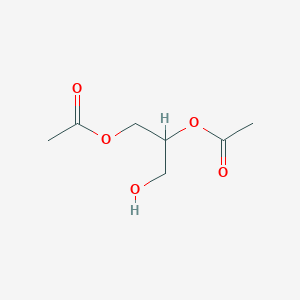
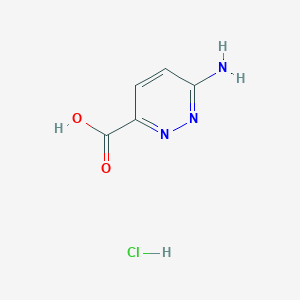
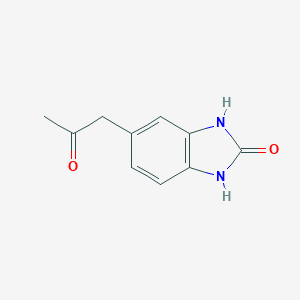
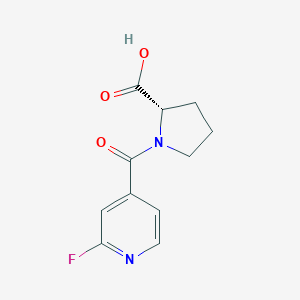
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
